N-Acetoxy-N-myristoyl-2-aminofluorene
Description
Chemical Structure: N-Acetoxy-N-myristoyl-2-aminofluorene (N-AcO-MyAF) is a synthetic fluorene derivative with dual acyl modifications: an acetoxy group (-OAc) and a myristoyl group (C₁₃H₂₇CO-) attached to the nitrogen atom of the 2-aminofluorene scaffold. This structural configuration distinguishes it from related carcinogenic fluorene derivatives, as the bulky myristoyl group may hinder metabolic activation or DNA adduct formation .
This contrasts sharply with compounds like N-myristoyloxy-N-acetyl-2-aminofluorene (N-MyO-AAF), which is weakly mutagenic in the same system .
Properties
CAS No. |
63224-45-3 |
|---|---|
Molecular Formula |
C29H39NO3 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[9H-fluoren-2-yl(tetradecanoyl)amino] acetate |
InChI |
InChI=1S/C29H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-29(32)30(33-23(2)31)26-19-20-28-25(22-26)21-24-16-14-15-17-27(24)28/h14-17,19-20,22H,3-13,18,21H2,1-2H3 |
InChI Key |
FMZPHBKMZRMUAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C |
Other CAS No. |
63224-45-3 |
Synonyms |
N-acetoxy-N-myristoyl-2-aminofluorene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between N-AcO-MyAF and related compounds:
Mechanistic Differences
(a) Metabolic Activation and DNA Interaction
- N-AcO-MyAF : The myristoyl group likely sterically hinders enzymatic activation (e.g., by NAT1/NAT2 acetyltransferases), preventing formation of reactive electrophiles that bind DNA .
- N-MyO-AAF : Retains weak mutagenicity due to partial hydrolysis to N-acetoxy intermediates, which generate DNA-reactive species .
- N-Hydroxy-2-acetylaminofluorene: Requires O-acetylation by NAT2 to form N-acetoxy derivatives, enabling covalent DNA adducts at guanine C8 positions. This metabolite is a proximate carcinogen with high tumorigenicity in rats .
- N-Acetoxy-N-benzoyl-2-aminofluorene: Directly forms stable adducts with deoxyguanosine (dG) without requiring metabolic activation, acting as an ultimate carcinogen .
(b) Reactivity with Nucleophiles
- Reducing agents like cysteine inhibit mutagenesis by scavenging electrophiles. N-Hydroxy-2-acetylaminofluorene is more sensitive to cysteine inhibition than N-acetoxy derivatives, suggesting differences in electrophile stability .
Structure-Activity Relationships
Toxicological and Environmental Implications
- N-AcO-MyAF: Its lack of mutagenicity suggests lower environmental risk compared to analogs like 2-acetylaminofluorene (AAF), a known carcinogen listed as EPA Hazardous Waste U005 .
- Regulatory Status: While AAF and N-hydroxy-AAF are classified carcinogens, N-AcO-MyAF remains unclassified due to insufficient toxicological data .
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